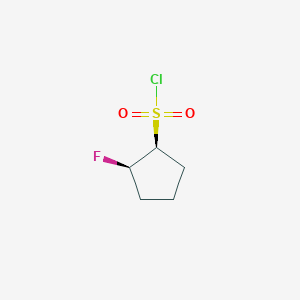

(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

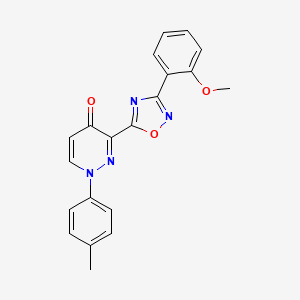

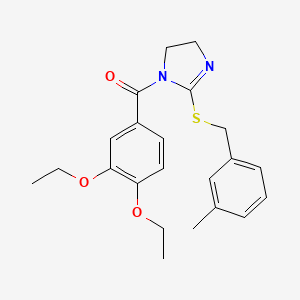

“(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride” is a compound that contains a cyclopentane ring, which is a five-membered ring with all carbon atoms. The (1S,2R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “2-Fluoro” indicates that a fluorine atom is attached to the second carbon of the cyclopentane ring. The “1-sulfonyl chloride” indicates that a sulfonyl chloride group (-SO2Cl) is attached to the first carbon of the cyclopentane ring .

Chemical Reactions Analysis

The reactivity of this compound would be largely determined by the functional groups present. The sulfonyl chloride group is typically very reactive and can participate in a variety of reactions, including substitution reactions with nucleophiles . The presence of the fluorine atom may also influence the compound’s reactivity .Scientific Research Applications

Environmental Applications and Analysis

Firefighting Foam Surfactant Analysis : The structure and transformation products of firefighting foam surfactants, including Forafac®1157, which contains components related to (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride, have been studied. The research focused on their biological and photolytic transformation products in the environment (Moe et al., 2012).

Municipal Sewage Sludge Analysis : The occurrence and distribution of fluorinated surfactants, similar in structure to (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride, were investigated in municipal sewage sludge samples in China (Ruan et al., 2015).

Airborne Fluorinated Organics Collection and Analysis : A study on the detection of airborne fluorinated organics, relevant to compounds like (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride, used gas chromatography and mass spectrometry for environmental monitoring (Martin et al., 2002).

Biochemical and Medicinal Chemistry Applications

Synthesis of Antitumor Compounds : Research into the synthesis of antitumor compounds involved the interaction of arylsulfonyl chlorides, closely related to (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride, demonstrating their potential in medicinal chemistry (McCarroll et al., 2007).

Carbonic Anhydrase Inhibitors : A study on the reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides, similar in function to (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride, was conducted to develop new classes of carbonic anhydrase inhibitors for potential therapeutic use (Scozzafava et al., 2000).

Fluorescent Sensor Development : The synthesis of a fluorescent compound using dansyl sulfonyl chloride, which has a similar sulfonamide group to (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride, demonstrated its use as a selective sensor for detecting certain metallic ions (Qureshi et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields such as medicinal chemistry, depending on its biological activity .

properties

IUPAC Name |

(1S,2R)-2-fluorocyclopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSZTDRWWIVGEF-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)